(2-Phenylquinolin-7-yl)boronic acid
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Overview
Description
(2-Phenylquinolin-7-yl)boronic acid is an organoboron compound with the molecular formula C15H12BNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound, and features a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylquinolin-7-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Phenylquinolin-7-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly employed in the Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki–Miyaura coupling typically produces biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(2-Phenylquinolin-7-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Phenylquinolin-7-yl)boronic acid in chemical reactions involves the formation of a boronate complex. In the Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are still under investigation, but they likely involve interactions with specific proteins or enzymes .
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
Quinoline-7-boronic acid: A boronic acid derivative of quinoline, similar to (2-Phenylquinolin-7-yl)boronic acid but without the phenyl group.
(2-Quinolinyl)boronic acid: Another quinoline derivative with a boronic acid group, differing in the position of the boronic acid group on the quinoline ring.
Uniqueness: this compound is unique due to its combination of a quinoline ring and a phenyl group, which can enhance its reactivity and specificity in certain chemical reactions. This structural uniqueness makes it a valuable compound in both synthetic chemistry and scientific research .
Properties
IUPAC Name |
(2-phenylquinolin-7-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BNO2/c18-16(19)13-8-6-12-7-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10,18-19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTWBAZNCKPMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CC(=N2)C3=CC=CC=C3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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